molecular formula C14H14ClN5O2S B2937251 N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide CAS No. 1223234-00-1

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide

Cat. No. B2937251
CAS RN: 1223234-00-1
M. Wt: 351.81
InChI Key: YLNJAENSTSTCFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, such as the compound , involves various synthetic protocols . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine moiety, which is a combination of pyrimidine and pyridine rings . The location of the nitrogen atom in the pyridine ring can result in four possible skeletons for this heterocyclic combination .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 351.81. More specific properties such as melting point, boiling point, and solubility were not found in the sources retrieved.

Future Directions

Pyridopyrimidines, including the compound , have shown therapeutic interest and have been studied in the development of new therapies . They are present in relevant drugs and have been the subject of numerous publications, studies, and clinical trials . Future research may continue to explore the therapeutic potential of these compounds.

properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-[2-(pyridine-3-carbonylamino)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-23-14-19-8-10(15)11(20-14)13(22)18-6-5-17-12(21)9-3-2-4-16-7-9/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJAENSTSTCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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